

Hept-4-en-2-ol CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: *Hept-4-en-2-ol*

Cat. No.: *B14010481*

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An In-depth Technical Guide to Hept-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hept-4-en-2-ol**, a secondary alcohol with applications in the flavor and fragrance industry. This document details its chemical identity, physical properties, and outlines experimental protocols for its synthesis and analysis.

Core Concepts: IUPAC Nomenclature and CAS Number

Hept-4-en-2-ol is an organic compound with the molecular formula $C_7H_{14}O$.^[1] According to IUPAC nomenclature, its name is **hept-4-en-2-ol**.^[1] The compound is registered under the CAS number 66642-85-1.^[1] It exists as stereoisomers, with the (E)-isomer having the CAS number 58927-81-4 and the (Z)-isomer having the CAS number 34146-55-9.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **Hept-4-en-2-ol** is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[1]
Boiling Point (estimated)	159.00 to 160.00 °C @ 760.00 mm Hg	[4]
Density (estimated)	0.8596 g/cm ³	[3]
Refractive Index (estimated for (E)-isomer)	1.4339	[3]
logP (o/w) (estimated)	2.051	[4]
Water Solubility (estimated)	6343 mg/L @ 25 °C	[4]
Flash Point (estimated)	139.00 °F (59.40 °C)	[4]

Experimental Protocols

Synthesis of Hept-4-en-2-ol via Grignard Reaction

A common and effective method for the synthesis of **Hept-4-en-2-ol** is the Grignard reaction. This involves the reaction of an organometallic compound (a Grignard reagent) with an aldehyde.

Reaction:

Propylmagnesium bromide + Crotonaldehyde → **Hept-4-en-2-ol**

Materials:

- Magnesium turnings
- Propyl bromide
- Anhydrous diethyl ether
- Crotonaldehyde

- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for anhydrous reactions

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of propyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Aldehyde:** Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
- **Work-up:** Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **Hept-4-en-2-ol**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).

- Capillary column suitable for the analysis of alcohols, such as a DB-5ms or equivalent.

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Electron Ionization (EI) Energy: 70 eV
- Mass Range: m/z 40-300

Sample Preparation:

Dilute the sample in a suitable solvent, such as dichloromethane or diethyl ether, before injection.

Spectral Data Interpretation

The structural elucidation of **Hept-4-en-2-ol** is confirmed through various spectroscopic techniques.

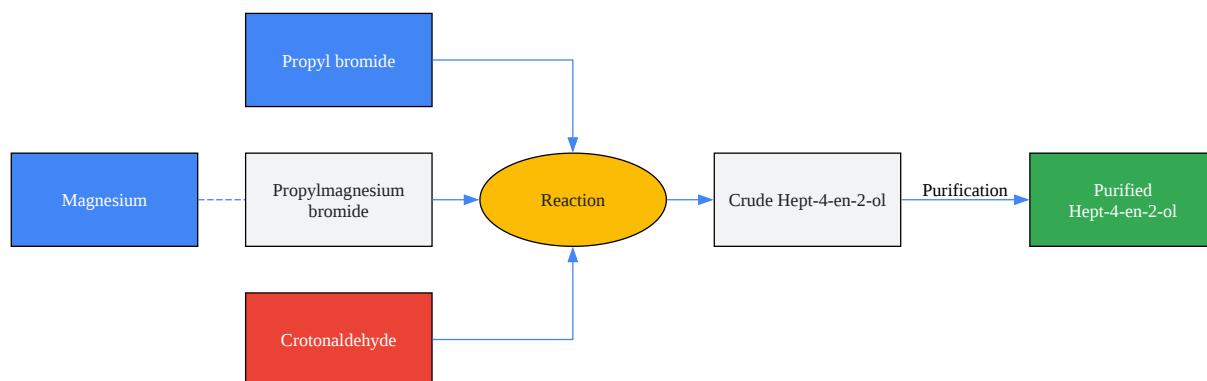
- Infrared (IR) Spectroscopy: The IR spectrum of **Hept-4-en-2-ol** is expected to show a broad absorption band in the region of 3200-3600 cm^{-1} due to the O-H stretching of the alcohol functional group. A peak around 1650-1680 cm^{-1} would indicate the C=C stretching of the alkene.

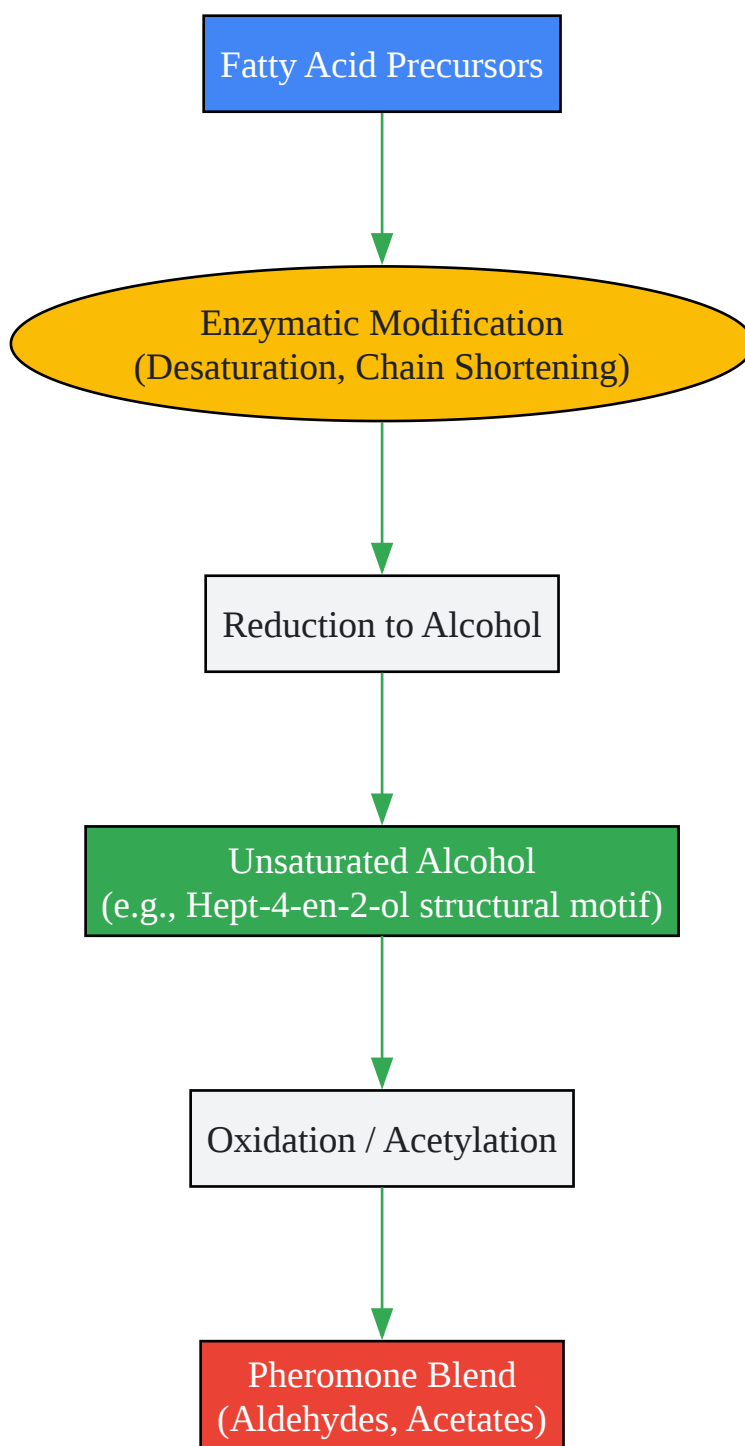
- **^1H NMR Spectroscopy:** The proton NMR spectrum would provide detailed information about the structure. Key signals would include a doublet for the methyl group adjacent to the hydroxyl group, a multiplet for the proton attached to the hydroxyl-bearing carbon, and signals in the vinylic region for the protons on the double bond.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the range of 60-80 ppm and the sp^2 hybridized carbons of the double bond appearing in the range of 120-140 ppm.
- **Mass Spectrometry (MS):** The mass spectrum under electron ionization would show a molecular ion peak (M^+) at m/z 114. Subsequent fragmentation would likely involve the loss of a water molecule ($\text{M}-18$) and cleavage adjacent to the alcohol group.

Biological Relevance and Applications

Hept-4-en-2-ol is recognized for its use as a flavoring agent.^[1] While specific, direct involvement in drug development or complex signaling pathways is not extensively documented, its structural motifs are of interest. Unsaturated alcohols are a class of compounds that are prevalent in nature and can exhibit biological activity, for instance, as pheromones in insects.^{[5][6]} The biosynthesis of insect sex pheromones often involves the modification of fatty acids to produce long-chain unsaturated alcohols, aldehydes, or acetates.^{[5][7]}

Visualizations





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